![molecular formula C12H14BrNO2 B11759406 [(3-Bromo-benzyl)-cyclopropyl-amino]-acetic acid](/img/structure/B11759406.png)
[(3-Bromo-benzyl)-cyclopropyl-amino]-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3-Bromo-benzyl)-cyclopropyl-amino]-acetic acid is an organic compound that features a brominated benzyl group, a cyclopropyl group, and an amino-acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Bromo-benzyl)-cyclopropyl-amino]-acetic acid typically involves multiple steps. One common method includes:
Cyclopropylation: The addition of a cyclopropyl group to the amino group.
Amino-acetic Acid Formation: The final step involves the formation of the amino-acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyclopropylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
[(3-Bromo-benzyl)-cyclopropyl-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
[(3-Bromo-benzyl)-cyclopropyl-amino]-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of [(3-Bromo-benzyl)-cyclopropyl-amino]-acetic acid involves its interaction with specific molecular targets. The bromine atom and cyclopropyl group can influence the compound’s binding affinity and specificity towards enzymes or receptors. The amino-acetic acid moiety may play a role in the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(3-Chloro-benzyl)-cyclopropyl-amino]-acetic acid: Similar structure but with a chlorine atom instead of bromine.
[(3-Methyl-benzyl)-cyclopropyl-amino]-acetic acid: Contains a methyl group instead of a bromine atom.
[(3-Fluoro-benzyl)-cyclopropyl-amino]-acetic acid: Features a fluorine atom in place of bromine.
Uniqueness
[(3-Bromo-benzyl)-cyclopropyl-amino]-acetic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets
Eigenschaften
Molekularformel |
C12H14BrNO2 |
|---|---|
Molekulargewicht |
284.15 g/mol |
IUPAC-Name |
2-[(3-bromophenyl)methyl-cyclopropylamino]acetic acid |
InChI |
InChI=1S/C12H14BrNO2/c13-10-3-1-2-9(6-10)7-14(8-12(15)16)11-4-5-11/h1-3,6,11H,4-5,7-8H2,(H,15,16) |
InChI-Schlüssel |
ITHJAGQJBJNTMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N(CC2=CC(=CC=C2)Br)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-4-ylbutyl]carbamate](/img/structure/B11759326.png)
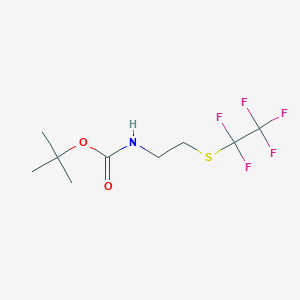
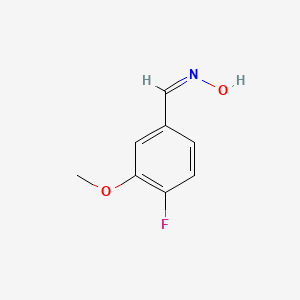
![[Ethyl-(3-methyl-benzyl)-amino]-acetic acid](/img/structure/B11759344.png)
![[(4-ethoxyphenyl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11759347.png)
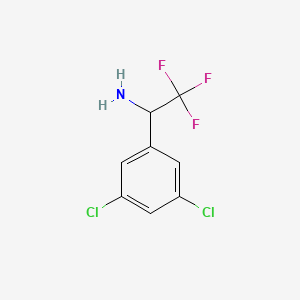
![2-oxo-1H,2H,3H-pyrrolo[2,3-c]pyridine-5-carbonitrile](/img/structure/B11759369.png)


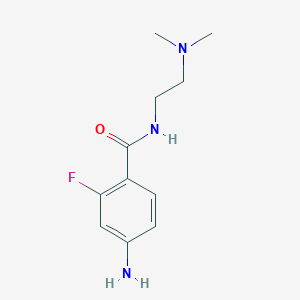
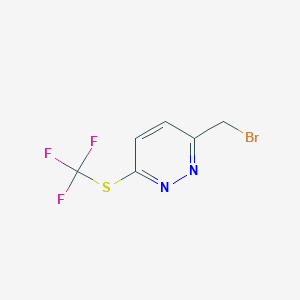
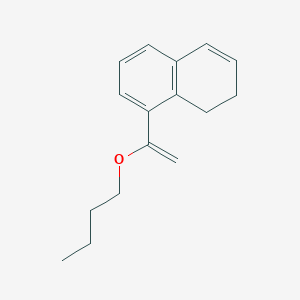

![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11759399.png)
